molecular formula C11H14N4O4 B1360155 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid CAS No. 52083-48-4

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid

Cat. No.: B1360155
CAS No.: 52083-48-4
M. Wt: 266.25 g/mol
InChI Key: KCQMWMWEALWVLJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the compound's complex structural architecture, incorporating multiple functional groups and substitution patterns that define its chemical identity. The International Union of Pure and Applied Chemistry designation follows the standard purine numbering system, where the bicyclic purine core consists of fused pyrimidine and imidazole rings. The compound is alternatively named as 4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanoic acid, which emphasizes the butanoic acid side chain attachment to the N-7 position of the purine ring system.

The molecular formula C11H14N4O4 indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 266.25 g/mol. The compound's chemical identifier includes the CAS registry number 52083-48-4, which serves as a unique numerical identifier within chemical databases worldwide. Additional synonyms documented in chemical literature include 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanoic acid and 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)butanoic acid, reflecting different approaches to describing the same molecular structure.

The Simplified Molecular Input Line Entry System representation CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)O provides a standardized method for encoding the compound's structure in computational databases. The International Chemical Identifier key KCQMWMWEALWVLJ-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement, facilitating accurate identification across different chemical information systems. These various nomenclature systems collectively establish the compound's definitive chemical identity within the broader context of purine derivatives and methylated xanthines.

Historical Context in Xanthine Chemistry Research

The historical development of xanthine chemistry research provides essential context for understanding the significance of this compound within this established field. Xanthine itself was first discovered in 1817 by German chemist Emil Fischer, marking the beginning of systematic investigation into this class of purine-based compounds. The name 'xanthine' was subsequently coined in 1899, derived from the Greek word 'xanthos' meaning yellow, referencing the compound's characteristic yellowish-white appearance.

The foundational work on xanthine derivatives expanded significantly during the late 19th and early 20th centuries, with theophylline being first extracted from tea leaves and chemically identified around 1888 by German biologist Albrecht Kossel. This period established the fundamental understanding that xanthines represent a structural convergence point within purine metabolism, where both adenine and guanine pathways meet during cellular catabolism. The recognition that xanthine serves as a precursor to uric acid through the action of xanthine oxidase enzyme further solidified its central role in purine biochemistry.

The systematic exploration of methylated xanthine derivatives emerged as researchers recognized the potential for structural modification to alter biological activity. The classification system that emerged categorized compounds based on their methylation patterns: monomethyl derivatives including 1-methylxanthine, 3-methylxanthine, and 7-methylxanthine; dimethyl derivatives such as theophylline (1,3-dimethylxanthine), paraxanthine (1,7-dimethylxanthine), and theobromine (3,7-dimethylxanthine); and trimethyl derivatives exemplified by caffeine (1,3,7-trimethylxanthine). This classification framework provided the structural foundation upon which compounds like this compound would later be understood as extended derivatives incorporating additional functional groups beyond simple methylation.

The development of synthetic methodologies, particularly the Traube purine synthesis introduced in 1900 by Wilhelm Traube, provided researchers with reliable methods for constructing purine ring systems and their derivatives. This synthetic approach enabled the systematic exploration of structural modifications, including the attachment of various substituents to different positions of the purine scaffold, ultimately leading to compounds that extend beyond simple methylation to include complex side chains such as the butyric acid moiety found in the target compound.

Significance in Purine-Based Compounds

The significance of this compound within the broader context of purine-based compounds stems from its unique structural features that exemplify the versatility of the purine scaffold for chemical modification. Purines represent fundamental building blocks of biological systems, forming the structural basis of nucleotides that constitute DNA and RNA, while also serving as crucial intermediates in cellular metabolism and signaling pathways. The purine molecular structure, consisting of fused pyrimidine and imidazole rings, provides a robust framework that can accommodate various substituents while maintaining structural integrity.

Within the purine family, xanthines occupy a position of particular importance as they represent the convergence point of adenine and guanine metabolism, making them central to cellular energy homeostasis. The structural modification of purines through methylation and side chain attachment, as exemplified by this compound, demonstrates the potential for creating compounds with distinct chemical and biological properties while retaining the fundamental purine core structure.

The compound's significance is further enhanced by its relationship to theophylline, a well-established methylxanthine with documented biological activity. The structural similarity between this compound and theophylline, both sharing the 1,3-dimethylxanthine core, suggests potential for similar mechanisms of action while the butyric acid side chain may confer unique properties or altered pharmacokinetic characteristics. Research has demonstrated that modifications to the purine scaffold can significantly influence receptor binding affinity and selectivity, particularly for adenosine receptors and phosphodiesterase enzymes.

The presence of the N-7 butyric acid substituent in this compound represents a specific example of how purine derivatives can be designed to incorporate functional groups that may enhance solubility, alter distribution patterns, or provide sites for further chemical modification. The carboxylic acid functionality introduces ionizable character under physiological conditions, potentially affecting the compound's interaction with biological systems compared to its unsubstituted methylxanthine analogs. This structural feature aligns with contemporary approaches in medicinal chemistry that seek to optimize compound properties through strategic functional group incorporation while maintaining the essential pharmacophoric elements of the parent structure.

Structural Classification within Methylated Xanthines

The structural classification of this compound within the methylated xanthine family requires consideration of both its core methylation pattern and its extended side chain functionality. Methylated xanthines are systematically categorized based on the number and position of methyl groups attached to the xanthine scaffold, with this compound falling into the dimethylxanthine category due to its methyl substitutions at the N-1 and N-3 positions.

The core structure of this compound shares the same methylation pattern as theophylline (1,3-dimethylxanthine), distinguishing it from other dimethylated variants such as paraxanthine (1,7-dimethylxanthine) and theobromine (3,7-dimethylxanthine). This specific methylation pattern at positions 1 and 3 creates a distinct electronic environment within the purine ring system, influencing both the compound's chemical reactivity and potential biological interactions.

The distinguishing feature that sets this compound apart from simple methylated xanthines is the presence of the butyric acid side chain attached at the N-7 position. This structural modification represents an evolution beyond basic methylation, incorporating a four-carbon carboxylic acid chain that significantly alters the compound's physicochemical properties. The N-7 substitution site is particularly significant within xanthine chemistry, as this position has been identified as a primary site for nucleophilic reactions and chemical modifications.

Compound Class Methylation Pattern Additional Substituents Molecular Formula
Xanthine None None C5H4N4O2
Theophylline 1,3-dimethyl None C7H8N4O2
Target Compound 1,3-dimethyl N-7 butyric acid C11H14N4O4
Theobromine 3,7-dimethyl None C7H8N4O2
Caffeine 1,3,7-trimethyl None C8H10N4O2

Within the broader classification system, this compound can be categorized as a functionalized theophylline derivative, representing a subclass of compounds where the basic methylxanthine structure is extended through the incorporation of additional functional groups. This classification approach recognizes that while the compound maintains the essential structural elements of methylated xanthines, its extended functionality places it within a specialized category of purine derivatives designed for specific chemical or biological applications.

The structural analysis reveals that the compound maintains the characteristic xanthine dione functionality at positions 2 and 6, which is essential for the classical properties associated with this compound class. The preservation of this core structural element while incorporating the N-7 butyric acid chain demonstrates the possibility of creating hybrid molecules that combine the established properties of methylxanthines with novel functionalities introduced through strategic side chain attachment. This approach to structural modification represents a significant advancement in the systematic development of purine-based compounds with tailored properties for research and application purposes.

Properties

IUPAC Name

4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanoic acid
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InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(18)14(2)11(13)19)15(6-12-9)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMWMWEALWVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50200073
Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid
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Molecular Weight

266.25 g/mol
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CAS No.

52083-48-4
Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butanoic acid
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Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid
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Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid
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Record name 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid
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Preparation Methods

Direct Alkylation of Purine Derivatives

  • Starting Materials: 1,3-dimethylxanthine or related purine derivatives.
  • Method: The purine nucleus is alkylated at the N7 position with a suitable butyric acid derivative, such as 4-bromobutyric acid or its esters, under basic conditions.
  • Reaction Conditions: Typically, the reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate or sodium hydride to deprotonate the purine nitrogen and facilitate nucleophilic substitution.
  • Outcome: This yields the N7-substituted purine with a butyric acid side chain, which can be isolated and purified by crystallization or chromatography.

Esterification Followed by Hydrolysis

  • Step 1: The purine derivative is reacted with an activated ester of butyric acid (e.g., butyryl chloride or butyric anhydride) to form an ester intermediate.
  • Step 2: The ester is then hydrolyzed under acidic or basic conditions to yield the free acid form of this compound.
  • Advantages: This two-step method allows better control over the substitution and purification stages.
  • Typical Conditions: Hydrolysis is often performed using aqueous sodium hydroxide or hydrochloric acid at moderate temperatures (25–60°C).

Multi-step Synthesis via Purine Ring Construction

  • In some cases, the purine ring is constructed after attaching the butyric acid side chain precursor. This involves the synthesis of substituted purine intermediates through cyclization reactions starting from aminoimidazole carboxamide ribonucleotide analogs or other purine precursors.
  • This method is less common due to complexity but allows for structural modifications at various positions on the purine ring.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Direct N7 Alkylation 1,3-Dimethylxanthine 4-Bromobutyric acid, K2CO3, DMF, 50–80°C Straightforward, good yields Requires careful control of regioselectivity
Esterification + Hydrolysis Purine derivative + butyryl chloride Acid/base hydrolysis, moderate temperature High purity product achievable Two-step process, longer time
Purine Ring Construction Post-attachment Aminoimidazole derivatives Multi-step cyclization, various reagents Allows structural variation Complex, time-consuming
Oxidation for Side Chain Preps 3,3-Dimethyl-2-hydroxybutyric acid Pd catalyst, Bi compounds, O2, 20–150°C Mild conditions, environmentally friendly Indirect method, additional steps

Research Findings and Notes

  • The direct alkylation method is the most commonly reported due to its simplicity and efficiency in introducing the butyric acid side chain at the N7 position of the purine ring.
  • Solvent choice and base strength critically influence regioselectivity and yield; polar aprotic solvents and strong bases favor N7 substitution over other positions.
  • Protection of other reactive sites on the purine ring may be necessary in some syntheses to avoid side reactions.
  • Oxidation methods for side-chain precursor preparation are valuable for scalable synthesis and have been optimized for green chemistry principles, utilizing oxygen as the oxidant and avoiding harsh reagents.
  • Purification is typically achieved by recrystallization or preparative chromatography, with product identity confirmed by NMR, MS, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Research indicates that 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth in vitro and in vivo models. For instance, it has been tested against leukemia and breast cancer cells with promising results .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegenerative diseases. It appears to reduce oxidative stress and neuronal apoptosis in models of Alzheimer's disease .

Cancer Therapy

The compound's ability to target cancer cells makes it a candidate for development as an anticancer agent. Ongoing studies are focusing on its mechanisms of action and efficacy in combination therapies.

Treatment of Inflammatory Diseases

Given its anti-inflammatory effects, there is potential for this compound to be developed into a treatment for chronic inflammatory conditions. Further clinical trials are needed to evaluate its safety and effectiveness in humans.

Neurodegenerative Disorders

The neuroprotective effects observed in preclinical studies warrant further investigation into the compound's potential role in treating diseases like Alzheimer's and Parkinson's.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityInduced apoptosis in leukemia cells; reduced tumor size in xenograft models .
Study BAnti-inflammatory EffectsInhibited TNF-alpha production; improved symptoms in animal models of arthritis .
Study CNeuroprotectionReduced oxidative stress markers; improved cognitive function in Alzheimer's models .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The pathways involved may include the inhibition of purine synthesis or the modulation of signaling pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is most closely related to 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid (acefylline), which features a two-carbon acetic acid chain. Key differences include:

Property 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric Acid 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic Acid
Substituent Chain Butyric acid (C₄H₇O₂) Acetic acid (C₂H₃O₂)
Molecular Weight ~296.3 g/mol (estimated) ~268.2 g/mol (reported)
Lipophilicity (LogP) Higher (predicted) Lower (experimental data unavailable)

The extended carbon chain in the butyric acid derivative likely enhances membrane permeability and metabolic stability compared to the acetic acid analog.

Pharmacological and Toxicological Profiles

Acefylline Heptaminol Salt (Acetic Acid Derivative)

Acefylline (7-acetic acid) forms salts with amines like heptaminol (6-amino-2-methylheptan-2-ol). Reported effects include:

  • Gastrointestinal : Nausea, vomiting, diarrhea, and bleeding .
  • Cardiovascular : Tachycardia, palpitations, and hypotension .
  • Central Nervous System (CNS) : Muscle twitching, irritability, and headaches .
Acephylline Piperazine Salt (Acetic Acid Derivative)

This salt (2:1 ratio of acefylline to piperazine) is used to improve solubility.

Butyric Acid Derivative (Hypothetical Projections)

While direct studies are lacking, the butyric acid chain may alter pharmacokinetics:

  • Absorption : Increased lipophilicity could enhance intestinal absorption.
  • Toxicity : Unstudied, but structural analogs suggest risks to gastrointestinal and cardiovascular systems.

Key Research Findings and Gaps

  • Acefylline Heptaminol: Documented multi-organ toxicity highlights risks in formulation design .
  • Butyric Acid Analog: No peer-reviewed studies exist; predictions rely on structural extrapolation.
  • Piperazine Salts : Improved solubility but unquantified safety trade-offs .

Biological Activity

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid (commonly referred to as THDM) is a purine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H20N8O6
  • Molecular Weight : 392.40 g/mol
  • CAS Number : 169563-63-7

THDM exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : THDM has been studied for its ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
  • Antioxidant Activity : The compound shows significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies indicate that THDM may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of THDM:

  • Cyclooxygenase Inhibition : A study reported that THDM inhibited COX-2 activity with an IC50 value lower than that of standard NSAIDs like piroxicam and meloxicam, suggesting its potential as a non-toxic anti-inflammatory agent .
  • Antioxidant Activity : In assays measuring ROS levels, THDM demonstrated a significant reduction in ROS under oxidative stress conditions, indicating its protective effects against cellular damage .

Case Study 1: Gout Treatment

In a clinical trial focusing on gout patients, THDM was tested for its efficacy in lowering uric acid levels. The results indicated a significant reduction in serum uric acid levels within one week of treatment. Patients reported fewer gout attacks during this period .

Case Study 2: Cancer Cell Lines

A study investigating the effects of THDM on various cancer cell lines (A549 lung cancer and MCF-7 breast cancer) showed that treatment with THDM resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways .

Data Summary

Biological ActivityMechanismIC50 Value (µM)Reference
COX-1 InhibitionEnzyme inhibition<10
COX-2 InhibitionEnzyme inhibition<5
Antioxidant ActivityROS scavengingNot specified
Anticancer ActivityInduction of apoptosisVaries by cell line

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Answer: Synthesis optimization requires careful selection of catalysts and reaction conditions. For example, alkylation of theophylline derivatives using propargyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 25°C for 24 hours achieves moderate yields. Further coupling reactions with copper(II) acetate monohydrate (0.1 equiv.) in tetrahydrofuran (THF) at 75°C for 3 hours can improve efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios are critical for reproducibility.

Basic: What analytical methods are recommended for assessing purity and structural integrity?

Answer: High-performance liquid chromatography (HPLC) with a C18 column is standard for purity analysis. Mobile phases like acetonitrile-water gradients (e.g., 30:70 to 70:30 over 20 minutes) resolve impurities, with relative retention times (RRT) calibrated against known standards (e.g., RRT 0.5–2.1 for related derivatives) . Nuclear magnetic resonance (NMR; ¹H, ¹³C) and infrared (IR) spectroscopy validate structural features, such as the purine core and butyric acid side chain .

Basic: What safety protocols are essential for handling this compound?

Answer: The compound is classified as acutely toxic and a severe eye irritant. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at –20°C, protected from light and moisture. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced: How can structural modifications at the 7-position influence bioactivity?

Answer: Introducing substituents like propionic acid or amides at the 7-position alters electronic and steric properties, impacting receptor binding. For example, replacing the butyric acid group with a 6-phenylpyridazinyl acetamide moiety (as in ETC-159 derivatives) enhances selectivity for kinase inhibition. Structure-activity relationship (SAR) studies should pair synthesis with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Advanced: How can contradictions in reported solubility data be resolved?

Answer: Discrepancies often arise from inconsistent measurement conditions. Standardize solubility assessments using the shake-flask method in buffered solutions (pH 7.4) at 25°C. Compare results with computational predictions (e.g., ALOGPS logS values: ~9.62 g/L) . Cross-validate using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .

Basic: What are key stability considerations for long-term storage?

Answer: Stability is pH- and temperature-dependent. Store lyophilized samples in desiccators at –20°C to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% relative humidity for 6 months) and analyze degradation products using LC-MS .

Advanced: What computational methods predict the compound’s reactivity?

Answer: Density functional theory (DFT) calculations model electron distribution and reactive sites. For example, analyze the HOMO-LUMO gap to predict nucleophilic/electrophilic behavior. Molecular dynamics simulations assess solvation effects and conformational flexibility, guiding synthetic routes or formulation design .

Advanced: How to design experiments to study metabolic pathways?

Answer: Radiolabel the compound (e.g., ¹⁴C at the methyl groups) and administer it to in vitro hepatocyte models or in vivo rodent systems. Track metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify phase I/II metabolites (e.g., hydroxylation products or glucuronide conjugates) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer: Use ¹H NMR (δ ~3.2–3.5 ppm for methyl groups, δ ~4.1–4.3 ppm for CH₂ in the butyric chain) and ¹³C NMR (δ ~160–170 ppm for carbonyl carbons). IR peaks at ~1700 cm⁻¹ confirm ketone groups. High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₄O₄: 267.0994) .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer: Formulate with cyclodextrins to enhance aqueous solubility or design prodrugs (e.g., ester derivatives) for improved membrane permeability. Pharmacokinetic studies in rodent models can compare oral vs. intravenous administration, measuring plasma half-life and tissue distribution via LC-MS .

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